methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole moiety . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final esterification step can be achieved using standard esterification techniques such as the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The thiazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity . These interactions can lead to the modulation of cellular pathways involved in processes such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole have similar thiazole rings and are known for their biological significance.
Uniqueness
Methyl 5-methyl-2-({3-[1-(propan-2-yl)-1H-indol-3-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of indole, thiazole, and ester functional groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple biological targets and pathways, making it a versatile compound for various applications .
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[3-(1-propan-2-ylindol-3-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O3S/c1-12(2)23-11-14(15-7-5-6-8-16(15)23)9-10-17(24)21-20-22-18(13(3)27-20)19(25)26-4/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
VYAKVJMEGBZCQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
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